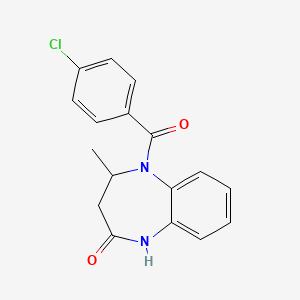
5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C17H15ClN2O2 and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is 4-chlorobenzoyl CoA ligase , an enzyme found in various organisms such as Alcaligenes sp. AL3007 . This enzyme plays a crucial role in the metabolism of chlorobenzoates, which are derivatives of benzoic acid.
Mode of Action
The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, through a process that is dependent on Mg2±ATP and coenzyme A . This interaction results in the production of 4-chlorobenzoyl CoA and AMP . The enzyme demonstrates broad specificity towards other halobenzoates, with 4-chlorobenzoate as the best substrate .
Biochemical Pathways
The compound affects the 4-chlorobenzoate dissimilation pathway . This pathway involves the conversion of 4-chlorobenzoate to 4-chlorobenzoyl CoA by the action of 4-chlorobenzoyl CoA ligase . The downstream effects of this pathway include the dehalogenation of 4-chlorobenzoyl CoA, leading to the formation of 4-hydroxybenzoate .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may be metabolized into 4-chlorobenzoyl coa and amp . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular effect of the compound’s action is the production of 4-chlorobenzoyl CoA and AMP . This leads to the dehalogenation of 4-chlorobenzoate, contributing to the detoxification and degradation of this compound
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the activity of 4-chlorobenzoyl CoA ligase, the compound’s target, is optimal at a pH of 7.0 and a temperature of 25 °C . Changes in these environmental conditions could potentially affect the compound’s interaction with its target and its overall efficacy.
Properties
IUPAC Name |
5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHPZVBAHWGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














